molecular formula C4H7N5O B2749229 N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide CAS No. 2225144-42-1

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide

Cat. No.: B2749229
CAS No.: 2225144-42-1
M. Wt: 141.134
InChI Key: DNHYZYMYRRUNDC-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility in biological systems, where they can bind to various enzymes and receptors, exhibiting a wide range of biological activities .

Preparation Methods

The synthesis of N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of benzotriazole and 3-benzyl-4-hydroxycoumarin under basic conditions to yield the target compound . The reaction is usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of acids, bases, and solvents like toluene, benzene, or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to the active sites of enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or anticancer agent . The compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules is crucial for its biological activity .

Comparison with Similar Compounds

N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their effects on its biological activity and chemical reactivity. The presence of the N-hydroxy and acetimidamide groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

N'-hydroxy-2-(triazol-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHYZYMYRRUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(N=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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